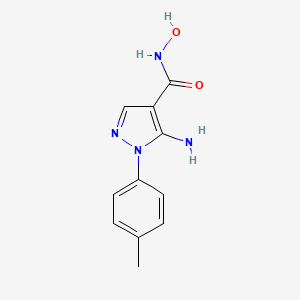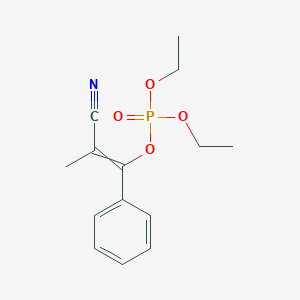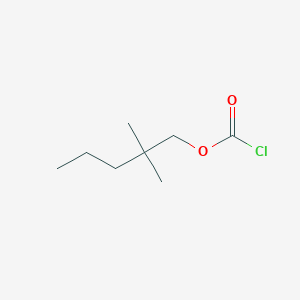
2,2-Dimethylpentyl carbonochloridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylpentyl carbonochloridate is an organic compound with the molecular formula C8H15ClO2. It is a chlorinated ester that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized in organic synthesis and as an intermediate in the production of other chemicals.
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dimethylpentyl carbonochloridate can be synthesized through the reaction of 2,2-dimethylpentanol with phosgene (COCl2). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction is as follows:
2,2-Dimethylpentanol+Phosgene→2,2-Dimethylpentyl carbonochloridate+HCl
The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous feeding of 2,2-dimethylpentanol and phosgene into a reactor. The reaction is maintained at a controlled temperature and pressure to optimize yield and minimize by-products. The product is then purified through distillation or other separation techniques to obtain the desired purity.
化学反応の分析
Types of Reactions
2,2-Dimethylpentyl carbonochloridate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,2-dimethylpentanol and hydrochloric acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.
Hydrolysis: Water or aqueous solutions are used, and the reaction can be catalyzed by acids or bases.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted esters or amides.
Hydrolysis: The major products are 2,2-dimethylpentanol and hydrochloric acid.
Reduction: The major product is 2,2-dimethylpentanol.
科学的研究の応用
2,2-Dimethylpentyl carbonochloridate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the preparation of esters and amides that are studied for their biological activity.
Industrial Applications: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2,2-dimethylpentyl carbonochloridate involves the reactivity of the carbonochloridate group. The chlorine atom is a good leaving group, making the compound highly reactive towards nucleophiles. The reaction typically proceeds through a nucleophilic substitution mechanism, where the nucleophile attacks the carbonyl carbon, displacing the chlorine atom.
類似化合物との比較
Similar Compounds
Benzyl chloroformate: Similar in structure but contains a benzyl group instead of a 2,2-dimethylpentyl group.
Ethyl chloroformate: Contains an ethyl group instead of a 2,2-dimethylpentyl group.
Uniqueness
2,2-Dimethylpentyl carbonochloridate is unique due to its branched alkyl chain, which can influence its reactivity and the steric effects in chemical reactions. This makes it distinct from other carbonochloridates, which typically have linear or aromatic substituents.
特性
CAS番号 |
88662-75-3 |
|---|---|
分子式 |
C8H15ClO2 |
分子量 |
178.65 g/mol |
IUPAC名 |
2,2-dimethylpentyl carbonochloridate |
InChI |
InChI=1S/C8H15ClO2/c1-4-5-8(2,3)6-11-7(9)10/h4-6H2,1-3H3 |
InChIキー |
KARXAJINMBPGEE-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(C)COC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one](/img/structure/B14401326.png)
![N-{[3-Phenyl-2-(pyrrolidine-1-sulfonyl)oxiran-2-yl]methyl}ethanamine](/img/structure/B14401329.png)

![3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine](/img/structure/B14401342.png)

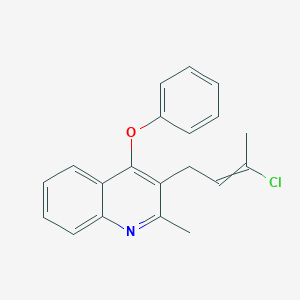
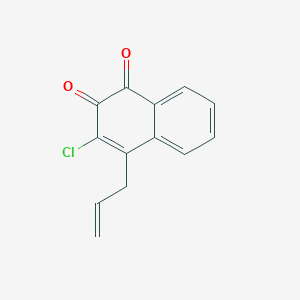
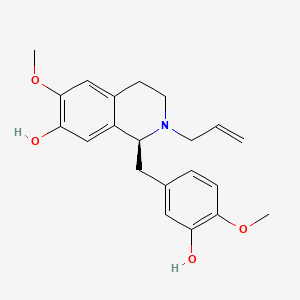
![1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene](/img/structure/B14401373.png)
![N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N'-propylmethanimidamide](/img/structure/B14401378.png)


